enterotoxin D, Staphylococcal
Description
Classification within Staphylococcal Enterotoxin Family Research
The staphylococcal enterotoxins (SEs) are a diverse group of proteins, and their classification has evolved with the discovery of new members. mdpi.com Traditionally, SEs were categorized serologically from SEA to SEE. mdpi.com Based on amino acid sequence similarities, the SEs have been divided into different groups. SED, along with SEA and SEE, shares significant sequence homology, placing them in the same phylogenetic group. nih.govoup.com This group is distinct from others that include toxins like SEB and SEC. oup.com The genes encoding these toxins are often located on mobile genetic elements such as plasmids and bacteriophages, which contributes to their dissemination among Staphylococcus aureus strains. mdpi.comoup.com Specifically, the gene for SED is typically found on a large plasmid. oup.com
Table 1: Classification and Genetic Location of Selected Staphylococcal Enterotoxins
| Enterotoxin | Phylogenetic Group | Genetic Location |
| SEA | Group with SED and SEE | Bacteriophage |
| SEB | Separate Group | Genomic Island |
| SEC | Separate Group | Genomic Island |
| SED | Group with SEA and SEE | Plasmid |
| SEE | Group with SED and SEE | Bacteriophage |
This table provides a simplified classification of some well-studied staphylococcal enterotoxins based on phylogenetic relationships and the typical mobile genetic element carrying their respective genes.
Staphylococcal Enterotoxin D as a Model Superantigen and Enterotoxin for Molecular Studies
The dual functionality of SED as both a potent superantigen and an enterotoxin makes it an invaluable model for molecular studies. Its superantigenic properties are central to its mechanism of action and have been extensively investigated.
Superantigen Activity:
Unlike conventional antigens that require processing by antigen-presenting cells (APCs) to activate a small fraction of T-cells, superantigens like SED bypass this process. asm.org They bind directly to Major Histocompatibility Complex (MHC) class II molecules on APCs outside of the peptide-binding groove and to the Vβ region of the T-cell receptor (TCR) on T-cells. nih.govasm.org This cross-linking leads to the activation of a large population of T-cells (up to 20%), resulting in a massive release of pro-inflammatory cytokines such as interleukin-2 (B1167480) (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). aai.orgtandfonline.com
Research has shown that SED, similar to SEA, can interact with both the α- and β-chains of MHC class II molecules. nih.govaai.org This interaction is crucial for the dimerization of MHC class II molecules, a key step in initiating the signaling cascade that leads to cytokine gene expression. aai.org Furthermore, SED can form zinc-dependent homodimers, which allows for multiple ways of clustering MHC class II molecules and enhancing the activation of immune cells. aai.org
Enterotoxic Activity:
While the term "enterotoxin" refers to its ability to cause gastrointestinal distress, the emetic (vomiting) mechanism of SED is closely linked to its superantigenic activity. The massive cytokine release triggered by SED is believed to be a major contributor to the symptoms of staphylococcal food poisoning. unesp.br Studies have shown that even minute amounts of SED in contaminated food can be sufficient to cause illness. nih.gov
Table 2: Key Molecular Interactions of Staphylococcal Enterotoxin D
| Interacting Molecule | Binding Site on SED | Consequence of Interaction |
| MHC Class II (α-chain) | Specific residues enabling binding | Part of the trimolecular complex formation |
| MHC Class II (β-chain) | Specific residues enabling binding | Dimerization of MHC class II molecules, signal transduction |
| T-cell Receptor (Vβ region) | Specific Vβ-binding domain | Non-specific activation of a large T-cell population |
| Zinc (Zn2+) | Zinc-binding site | Formation of SED homodimers, enhanced MHC class II clustering |
This table summarizes the critical molecular interactions of SED that underpin its function as a superantigen.
Properties
CAS No. |
12788-99-7 |
|---|---|
Molecular Formula |
C3H10ClNO |
Synonyms |
enterotoxin D, Staphylococcal |
Origin of Product |
United States |
Genetic Basis and Molecular Epidemiology of Staphylococcal Enterotoxin D
Identification and Characterization of the sed Gene
The gene responsible for encoding Staphylococcal enterotoxin D, designated sed, was first identified and characterized through genetic and molecular analyses. Initial studies located the sed gene on a large, 27.6-kilobase penicillinase plasmid, pIB485, which was consistently found in all SED-producing strains of Staphylococcus aureus that were examined. nih.govasm.org
Further characterization involved cloning the sed gene, which was successfully expressed in Escherichia coli. nih.gov Nucleotide sequence analysis of the cloned fragment revealed an open reading frame that encodes a precursor protein of 258 amino acids. This precursor includes a 30-amino-acid signal peptide that is subsequently cleaved to form the mature 228-amino-acid SED polypeptide, with a calculated molecular weight of 26,360 Daltons. nih.gov The deduced amino acid sequence of SED demonstrated a high degree of similarity to other known staphylococcal enterotoxins. nih.gov
Analysis of the gene's regulatory regions through S1 nuclease mapping determined that the transcription of sed is initiated 266 nucleotides upstream from the start of translation. nih.govasm.org It was also demonstrated that the expression of the sed gene is regulated by the accessory gene regulator (agr) locus, a global regulatory system in Staphylococcus aureus that controls the expression of many virulence factors. nih.govoup.com
Genomic Localization of the sed Gene
The genomic location of the sed gene is a key factor in its dissemination among staphylococcal populations. Unlike some other enterotoxin genes that are found on the chromosome, sed is predominantly associated with mobile genetic elements, which facilitates its horizontal transfer between different strains of Staphylococcus aureus.
Plasmid-Mediated Carriage of sed
The primary carrier of the sed gene is a large penicillinase-type plasmid. oup.com The prototype of this plasmid, pIB485, has been extensively studied. oup.com Physical mapping studies of various SED-producing strains have revealed that they all harbor a large plasmid of identical size and restriction fragment pattern to pIB485, indicating a common lineage for this genetic element. oup.com The presence of sed on a plasmid contributes significantly to its mobility and spread within and between staphylococcal populations.
Association with Mobile Genetic Elements (e.g., Prophages, Pathogenicity Islands)
While the sed gene is most classically associated with plasmids, staphylococcal enterotoxin genes, in general, are frequently located on various mobile genetic elements (MGEs), including prophages and pathogenicity islands (SaPIs). ekb.egasm.org These elements are key drivers of horizontal gene transfer, allowing for the rapid evolution and adaptation of pathogenic bacteria. nih.gov SaPIs are a family of MGEs in staphylococci that often carry virulence factors, including superantigen toxins. ekb.eg Although some enterotoxins are directly encoded within SaPIs, the sed gene's primary localization is on a plasmid that can be considered a distinct type of MGE. The genes for many staphylococcal virulence factors are found on such mobile elements, which can be transferred between strains, contributing to the emergence of highly virulent clones. asm.org
Co-occurrence with Other Enterotoxin Genes (e.g., sej) on Genetic Elements
A significant characteristic of the genetic element carrying sed is the co-occurrence of other enterotoxin genes. Further sequencing and characterization of the sed-encoding plasmid pIB485 revealed the presence of another, previously unidentified, enterotoxin gene designated sej (staphylococcal enterotoxin J). oup.comoup.com The sed and sej genes are located on the same plasmid, transcribed in opposite directions, and are separated by an 895-nucleotide intergenic region. oup.com
Subsequent research has shown that these plasmids often carry a third enterotoxin-like gene, ser. mdpi.com The combination of sed, sej, and ser is frequently detected together in clinical strains, suggesting that they are part of a common mobile genetic element. mdpi.com PCR amplification studies have indicated that the sej determinant is likely present on all sed-encoding plasmids. oup.com This clustering of toxin genes on a single mobile element allows for their simultaneous transfer, potentially providing a selective advantage to the recipient bacterium.
Genetic Diversity and Variants of Staphylococcal Enterotoxin D
While the sed gene is relatively conserved compared to some other enterotoxin genes, genetic variants do exist. Studies examining the sequence variability of major enterotoxin genes have identified new nucleotide sequence variants for sed. These variants can lead to alterations in the amino acid sequence of the resulting toxin, although the functional implications of these changes are not always fully understood.
One notable finding from these studies is the detection of a novel amino acid sequence variant of SED in a Staphylococcus aureus strain associated with human nasal colonization. Additionally, a truncated variant of the sed gene has been identified in all tested sed-harboring strains isolated from rabbits. This suggests potential host-specific variations in the enterotoxin sequence. The existence of these genetic variants highlights the ongoing evolution of the sed gene and underscores the complexity of staphylococcal virulence.
Molecular Epidemiological Studies of sed Prevalence
Molecular epidemiological studies have been conducted to determine the prevalence of the sed gene in various populations of Staphylococcus aureus isolated from different sources, including clinical infections and foodborne outbreaks. The frequency of sed can vary significantly depending on the geographical location, the source of the isolate, and the specific clonal lineage of the bacteria.
In studies of S. aureus bacteremia, the sed gene has been significantly associated with specific sources of infection, such as endocarditis. goettingen-research-online.de In the context of food poisoning, SED is one of the most commonly implicated enterotoxins. oup.com However, its prevalence in isolates from foodborne outbreaks can differ by region and by the type of food involved. For example, in one study of foodborne outbreaks in Hangzhou, China, the exotoxin cluster containing sed, selj, and ser was found in a minority of the isolates (5 out of 37). mdpi.com In contrast, another study found sed to be the third most prevalent single enterotoxin gene (3%) in a collection of isolates from various food samples. cdnsciencepub.com
The prevalence of sed has also been investigated in isolates from animal sources and human carriage. For instance, in a study of S. aureus from sickle cell disease patients, sed was detected in 4.3% of the isolates. researchgate.net These studies provide valuable data on the distribution of this important virulence factor and help to inform public health surveillance and control measures.
| Study Focus | Sample Source | Number of S. aureus Isolates | Prevalence of sed Gene | Reference |
| Foodborne Outbreaks | Leftover food, kitchen swabs, patient feces | 37 | 13.5% (5 isolates harbored sed-selj-ser cluster) | mdpi.com |
| Various Food Samples | Meat products, quick-frozen food, raw milk, etc. | Not specified | 3% (as a single enterotoxin gene) | cdnsciencepub.com |
| Sickle Cell Disease Patients | Blood isolates | 47 | 4.3% | researchgate.net |
| Bacteremia | Blood and colonizing strains | 833 | Associated with endocarditis (specific % not provided) | goettingen-research-online.de |
Global and Regional Prevalence of sed-Positive Staphylococcus aureus Strains
The prevalence of the sed gene in S. aureus isolates exhibits considerable variation across different geographical regions and types of samples, such as food and clinical specimens. Generally, sed is considered one of the "classical" enterotoxin genes, but its frequency can be lower compared to other enterotoxins like SEA and SEC in some studies.
In Asia, a study in Hangzhou, China, on S. aureus isolates from retail foods reported a relatively low prevalence of the sed gene at 1.18%. nih.gov Another study in Iran on isolates from raw and pasteurized milk found a sed prevalence of 6.2%. ssu.ac.ir Research on clinical and meat isolates in Iran showed a sed frequency of 3.7% in clinical samples. nih.gov In Turkey, a study on raw milk samples found that 29.1% of S. aureus isolates carried the sed gene. researchgate.net
In Europe, data from various studies also show a range in sed prevalence. A study on S. aureus from raw milk in Northern Portugal did not detect the sed gene among the isolates analyzed. nih.gov In contrast, research on isolates from food samples in Slovakia indicated a high prevalence of enterotoxin genes, with SEC and SED being predominant in isolates from sheep raw milk. researchgate.net
In North America, a study of clinical S. aureus isolates from the Bronx, New York, found the sed gene to be the tenth most prevalent among 19 enterotoxin genes studied, with a detection rate of 23.9% for the sed, sej, ser combination. asm.org
The following table summarizes the prevalence of the sed gene from various studies:
| Region/Country | Sample Source | Prevalence of sed-Positive S. aureus (%) | Reference |
|---|---|---|---|
| Hangzhou, China | Retail Foods | 1.18 | nih.gov |
| Iran | Raw and Pasteurized Milk | 6.2 | ssu.ac.ir |
| Iran | Clinical Isolates | 3.7 | nih.gov |
| Turkey | Raw Milk | 29.1 | researchgate.net |
| Northern Portugal | Raw Milk | Not Detected | nih.gov |
| Bronx, New York, USA | Clinical Isolates | - (23.9% for sed, sej, ser combination) | asm.org |
Distribution of sed Across Diverse Staphylococcus aureus Isolates
The sed gene is found in S. aureus isolated from a wide range of sources, including humans, animals, and food products. Its presence in food matrices is of particular concern due to the risk of staphylococcal food poisoning.
Food Isolates: The sed gene has been identified in S. aureus from various food products. In a study in Hangzhou, China, sed-positive isolates were found in retail foods. nih.gov Research in Iran detected the sed gene in both raw and pasteurized milk samples. ssu.ac.ir Another Iranian study found a low incidence of sed (6.4%) in meat and clinical samples. nih.gov In raw milk from Turkey, the sed gene was observed in 29.1% of S. aureus isolates. researchgate.net A study in Southern Mexico identified the sed gene in S. aureus from food, human, and animal sources, with a frequency of 4.6% across all isolates. nih.gov
Clinical Isolates: In the clinical setting, sed-positive S. aureus can be associated with various infections. A study in the Bronx, New York, detected the sed gene in clinical strains from both wounds and blood. asm.org In Iran, the sed gene was present in 3.7% of clinical isolates. nih.gov However, a study in Bangladesh on clinical isolates from urinary tract infections and bloodstream infections did not find any isolates positive for the sed gene. banglajol.info
Animal Isolates: S. aureus is a known colonizer and pathogen in livestock, and animal-derived food products can be a source of enterotoxigenic strains. A study in Southern Mexico detected the sed gene in S. aureus isolated from animals. nih.gov Research on isolates from bovine udder skin in Mexico also identified the sed gene. scielo.org.mx
The distribution of the sed gene across different isolate sources is summarized in the table below:
| Isolate Source | Study Location | Key Findings | Reference |
|---|---|---|---|
| Retail Foods | Hangzhou, China | sed gene detected at a prevalence of 1.18%. | nih.gov |
| Raw and Pasteurized Milk | Iran | sed gene found in 6.2% of isolates. | ssu.ac.ir |
| Meat | Iran | Low incidence of sed (6.4%) detected. | nih.gov |
| Raw Milk | Turkey | 29.1% of S. aureus isolates were sed-positive. | researchgate.net |
| Clinical (Wound and Blood) | Bronx, New York, USA | The combination of sed, sej, ser was detected in 23.9% of clinical strains. | asm.org |
| Clinical | Iran | sed gene was present in 3.7% of isolates. | nih.gov |
| Animal | Southern Mexico | sed gene was detected in isolates from animal sources. | nih.gov |
| Bovine Udder Skin | Mexico | The sed gene was identified in these isolates. | scielo.org.mx |
Enterotoxin Gene Profiling and Genotyping of sed-Bearing Strains
Enterotoxin gene profiling of S. aureus often reveals that strains carry multiple enterotoxin genes simultaneously. The sed gene is frequently found in combination with other enterotoxin genes, most notably sej and ser. This co-occurrence is due to their location on the same plasmid. asm.org A study in the Bronx, New York, identified the combination of sed, sej, and ser in 23.9% of clinical strains. asm.org
Genotyping methods such as Multilocus Sequence Typing (MLST) and spa typing are used to characterize the genetic background of S. aureus strains, including those carrying the sed gene. These methods help in understanding the clonal relationships and dissemination of specific lineages. While many studies report on the genotyping of S. aureus, not all specifically correlate the findings with the presence of the sed gene. However, some studies provide insights into the genetic diversity of enterotoxigenic strains.
In a study of foodborne S. aureus in Hangzhou, China, 44 sequence types (STs) and 66 different spa types were identified among enterotoxin-positive isolates. nih.gov The study noted that certain enterotoxin gene clusters were associated with specific clonal complexes (CCs). For instance, the egc cluster was observed in all isolates belonging to CC5, CC9, CC20, CC25, and CC72. nih.gov
A study of clinical isolates in the Bronx, New York, demonstrated that S. aureus strains exhibited distinct combinations of SE genes, even within the same clonal lineage as defined by MLST. asm.org This suggests frequent horizontal transfer of mobile genetic elements encoding these virulence factors.
The following table presents a summary of findings related to enterotoxin gene combinations and genotyping of sed-bearing strains:
| Study Focus | Key Findings | Reference |
|---|---|---|
| Enterotoxin Gene Combinations | The combination of sed, sej, and ser was detected in 23.9% of clinical strains in a New York study, indicating their frequent co-localization on a mobile genetic element. | asm.org |
| Genotyping of Enterotoxigenic Strains | A study in China identified 44 STs and 66 spa types among enterotoxin-positive food isolates, with certain gene clusters linked to specific clonal complexes. | nih.gov |
| Genetic Diversity | Even within the same clonal lineage (determined by MLST), clinical S. aureus isolates showed significant variability in their enterotoxin gene content, suggesting a high rate of horizontal gene transfer. | asm.org |
Regulation of Staphylococcal Enterotoxin D Gene Expression
Quorum Sensing and the Accessory Gene Regulator (Agr) System in sed Regulation
The principal regulatory system governing the expression of many S. aureus virulence factors, including Staphylococcal enterotoxin D (SED), is the accessory gene regulator (Agr) system. The Agr system is a quorum-sensing mechanism, which allows the bacteria to monitor their population density and coordinate gene expression accordingly. This system is activated when the concentration of a secreted autoinducing peptide (AIP) reaches a critical threshold, which typically occurs during the post-exponential growth phase at high cell densities. Activation of the Agr system leads to the increased transcription of numerous exoprotein genes, including sed, and the decreased transcription of cell wall-associated proteins. This coordinated regulation is critical for the pathogenicity of S. aureus.
The core of the Agr system is a two-component signal transduction pathway consisting of the histidine kinase sensor AgrC and the response regulator AgrA. When the extracellular AIP concentration is high, AIP binds to and activates AgrC, which in turn phosphorylates AgrA. Phosphorylated AgrA then acts as a transcription factor, activating the transcription of a regulatory RNA molecule known as RNAIII. It is this RNAIII molecule that mediates much of the downstream effects of the Agr system, including the upregulation of toxin genes.
To exert control over gene transcription, regulatory proteins must bind to specific DNA sequences known as cis-regulatory elements, which are typically located within the promoter region of the target gene. Research has been conducted to pinpoint the specific cis elements in the sed promoter that are responsive to Agr regulation. By creating hybrid promoters, researchers have determined that the Agr control element of the sed promoter is located within the -35 promoter element and extends from the Pribnow box to the +1 transcription start site.
The regulation of sed expression by the Agr system is not direct. Instead, it is mediated through another regulatory protein known as Rot (Repressor of toxins). Rot is a global transcriptional regulator in S. aureus that belongs to the SarA family of proteins. As its name suggests, Rot functions as a repressor for the transcription of various toxin genes, including sed.
The activity of the Agr system negatively regulates the Rot protein. When the Agr system is activated at high cell density, it leads to the production of the RNAIII molecule. RNAIII interacts with the messenger RNA (mRNA) of the rot gene, resulting in the degradation of the rot transcript and a subsequent reduction in the amount of Rot protein within the cell.
Therefore, the Agr-mediated upregulation of sed occurs through a mechanism of derepression. The sequence of events is as follows:
High cell density leads to the activation of the Agr quorum-sensing system.
The activated Agr system increases the levels of the regulatory molecule RNAIII.
RNAIII inhibits the translation and promotes the degradation of the rot mRNA.
The level of the Rot protein, which is a repressor of sed, decreases.
With the repressor removed, the transcription of the sed gene is increased.
This indirect pathway demonstrates that the post-exponential increase in sed transcription is a result of the Agr-mediated reduction in Rot activity, rather than a direct activation of the sed promoter by an Agr system component.
| Regulator | Type | Effect on sed Expression | Mechanism |
| Agr system | Global Regulator (Quorum Sensing) | Positive (Upregulation) | Indirectly upregulates sed by inhibiting the Rot repressor via RNAIII. |
| Rot protein | Transcriptional Regulator | Negative (Repression) | Directly represses the transcription of the sed gene. |
| RNAIII | Regulatory RNA | Positive (Upregulation) | Inhibits translation of the Rot repressor, leading to derepression of sed. |
Environmental Factors Influencing sed Transcription
In addition to the cell-density-dependent regulation by the Agr system, the expression of the sed gene is also significantly influenced by various environmental factors. These external signals can modulate the internal regulatory networks, affecting the timing and magnitude of toxin production. The composition of the growth medium and the physicochemical conditions of the environment are key determinants of sed transcription.
The production of Staphylococcal enterotoxin D is strongly dependent on the bacterial growth phase. Transcription of the sed gene is moderately increased during the post-exponential growth phase. Enterotoxin production is consistently detected during the transition between the exponential and stationary phases of growth. This timing coincides with the activation of the Agr quorum-sensing system, which is triggered by the high cell densities achieved as the culture moves out of the rapid exponential growth stage. This growth-phase-dependent expression ensures that the toxin is produced when the bacterial population is sufficiently large to have a significant impact.
The environment in which S. aureus grows can significantly alter the expression of enterotoxin genes. Stress conditions often encountered in food production and preservation, such as changes in pH, salt concentration (osmotic stress), and temperature, can induce metabolic changes in the bacterial cells that affect gene expression.
Salt Concentration (NaCl): S. aureus is known for its ability to tolerate high salt concentrations. Studies investigating the effect of NaCl stress on sed expression have shown a clear influence, although the precise regulatory mechanisms under these conditions are still being explored.
pH: The pH of the growth medium is another critical factor. Enterotoxin production is generally highest in a pH range between 6.0 and 7.0. Mild acid stress has been shown to affect the expression of some enterotoxin genes.
Temperature: Temperature affects both bacterial growth rates and toxin production. While S. aureus can grow over a broad temperature range, enterotoxin production is more constrained. For instance, in one study on canned meat, enterotoxin production was detected after 10 hours at 37°C and after 48 hours at 20°C, but it was never detected at 10°C.
These findings highlight that environmental stressors common in food matrices can directly influence the expression of sed, which is a crucial consideration for food safety and risk assessment.
| Environmental Factor | Condition | Effect on sed Expression / SED Production |
| Growth Phase | Post-exponential / Stationary | Increased transcription and production. |
| pH | Optimal range 6.0-7.0 | Highest enterotoxin production. |
| Temperature | 37°C | Production detected after 10 hours. |
| 20°C | Production detected after 48 hours. | |
| 10°C | No production detected. | |
| NaCl Stress | Elevated NaCl levels | Influences sed expression. |
Structural Biology and Molecular Mechanisms of Staphylococcal Enterotoxin D Action
Three-Dimensional Structure of Staphylococcal Enterotoxin D
The three-dimensional structure of SED has been elucidated through X-ray crystallography, revealing a conformation that is broadly similar to other bacterial superantigens. nih.govnih.gov The protein is elliptical and is composed of two primary, unequal domains that are predominantly made up of β-strands with a smaller number of α-helices. nih.gov These two domains are demarcated by a shallow cleft. nih.gov
SED is characterized by a two-domain structure. nih.gov The larger domain encompasses both the amino and carboxyl termini of the polypeptide chain. nih.gov This domain architecture is a conserved feature among many staphylococcal enterotoxins. mdpi.com The N-terminal domain typically consists of a β-barrel structure known as an OB-fold (oligonucleotide/oligosaccharide-binding fold), while the C-terminal domain adopts a β-grasp motif. biorxiv.org These conserved structural motifs are crucial for the biological functions of the toxin. biorxiv.org
A distinctive characteristic of SED is its ability to form homodimers in the presence of zinc ions (Zn²⁺). nih.govnih.gov This Zn²⁺-mediated homodimerization is a unique feature not observed in all staphylococcal enterotoxins. nih.gov The crystal structure of SED has revealed the presence of a high-affinity Zn²⁺ binding site located on the surface of the β-sheet within the C-terminal domain. nih.govnih.gov The formation of the dimer is directly facilitated by the coordination of two zinc ions by residues from both SED molecules in the dimer interface. nih.govnih.gov Additionally, a second, lower-affinity Zn²⁺ binding site has been identified near the interface of the two domains within a single SED molecule. nih.govnih.gov This capacity to dimerize is believed to enable novel and biologically significant multimeric interactions with Major Histocompatibility Complex (MHC) class II molecules. nih.gov
Mechanisms of Superantigenic Activity
As a superantigen, SED has the capacity to activate a large population of T-cells, leading to a massive release of cytokines. nih.gov This potent immunostimulatory activity is achieved through a unique mechanism of cross-linking MHC class II molecules on antigen-presenting cells (APCs) with T-cell receptors (TCRs) on T-cells. uniprot.org
SED binds to MHC class II molecules on the surface of APCs at a site outside the conventional peptide-binding groove. mdpi.comnih.gov The interaction of SED with MHC class II molecules is dependent on zinc ions for high affinity. nih.govnih.gov Unlike conventional antigens that require processing and presentation within the peptide-binding groove, SED binds directly to the outer surfaces of the MHC class II molecule. mdpi.com
SED is considered a promiscuous superantigen due to its ability to interact with MHC class II molecules in multiple ways. nih.govoup.com It can bind to both the α-chain and the β-chain of the MHC class II molecule. nih.gov The Zn²⁺-dependent homodimerization of SED further expands its modes of interaction, allowing for the clustering of MHC class II molecules. nih.govoup.com This can occur through the ligation of α-chains (α/α), β-chains (β/β), or both the α- and β-chains of two different MHC class II molecules. nih.gov The interaction involving the β-chains, following the formation of the SED homodimer, appears to be facilitated by a novel binding site on SED that engages with histidine 81 of the MHC class II β-chain. nih.govoup.com This dimerization of MHC class II molecules is a critical step for inducing cytokine gene expression in human monocytic cells. nih.gov
Subsequent to binding MHC class II molecules, SED engages with the T-cell receptor, forming a trimolecular complex that triggers T-cell activation. uniprot.org This interaction is not restricted by the specificity of the antigen-binding site of the TCR, but rather is dependent on the variable region of the TCR's β-chain (Vβ). nih.gov
The binding of SED to the TCR is specific to T-cells that express particular Vβ gene elements. researchgate.net While the precise structural details of the SED-TCR interaction are part of a broader understanding of superantigen-TCR recognition, it is known that superantigens generally interact with the Vβ domain of the TCR. nih.gov This interaction involves residues within the framework regions and sometimes the complementarity-determining regions (CDRs) of the Vβ domain. nih.gov The ability of SED to bind to specific Vβ chains leads to the polyclonal activation of a significant fraction of the T-cell population, a hallmark of its superantigenic activity. nih.gov
| Feature | Description |
| Overall Structure | Elliptical, two-domain protein composed mainly of β-strands. nih.gov |
| Domain Organization | N-terminal OB-fold domain and a C-terminal β-grasp motif. biorxiv.org |
| Oligomerization | Forms Zn²⁺-mediated homodimers. nih.govnih.gov |
| MHC Class II Binding | Binds outside the peptide-binding groove to both α and β chains. mdpi.comnih.gov |
| TCR Binding | Interacts with the variable region of the T-cell receptor β-chain (Vβ). nih.govresearchgate.net |
Binding to T-Cell Receptors (TCR)
Conformational Changes and Binding Dynamics
Staphylococcal enterotoxin D (SED) is a superantigen that exhibits complex and promiscuous binding dynamics with Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs). nih.gov Unlike conventional antigens that require processing and presentation within the peptide-binding groove of MHC molecules, SED binds to the outer surfaces of these receptors. nih.govmdpi.com This interaction is fundamental to its ability to subsequently engage T-cell receptors (TCRs) and trigger a massive immune response.
Research indicates that SED, similar to Staphylococcal enterotoxin A (SEA), possesses the ability to bind to both the α-chain and the β-chain of MHC class II molecules. nih.gov This dual binding capacity is a critical aspect of its function. A significant feature of SED's binding dynamics is its capacity to form zinc-dependent (Zn²⁺) homodimers. nih.gov This dimerization allows for multiple modes of MHC class II receptor clustering on the APC surface. These configurations can include the ligation of two α-chains (α/α), two β-chains (β/β), or the α- and β-chains of two distinct MHC class II molecules. nih.gov
The formation of a Zn²⁺-dependent SED homodimer is believed to expose a novel binding site on the toxin that interacts with the histidine 81 residue of the MHC class II β-chain. nih.gov This versatility in binding allows SED to effectively cross-link MHC class II molecules, a crucial step for the stable interaction with T-cells and the subsequent induction of cytokine gene expression. These varied binding modes may serve to maintain the bivalency of the interaction, ensuring a potent and optimal T-cell activation signal regardless of variations in the MHC class II-peptide complexes present on the APC. nih.gov
| Feature | Description | Significance | Reference |
|---|---|---|---|
| MHC Class II Binding | Binds to the exterior of both α and β chains of MHC class II molecules. | Initiates the formation of the superantigen-MHC complex required for T-cell interaction. | nih.gov |
| Zn²⁺-Dependent Homodimerization | Forms homodimers in the presence of zinc ions. | Enables multiple modes of MHC class II clustering and exposes novel binding sites. | nih.gov |
| MHC Class II Clustering | Induces clustering of MHC class II molecules via α/α, β/β, or α/β cross-linking. | Stabilizes the immunological synapse and is a prerequisite for inducing cytokine expression. | nih.gov |
| Novel Binding Site | Dimerization exposes a site that interacts with histidine 81 of the MHC class II β-chain. | Contributes to the promiscuous and high-affinity binding to APCs. | nih.gov |
Molecular Pathways of Non-Specific T-Lymphocyte Activation
Staphylococcal enterotoxin D functions as a superantigen, meaning it bypasses the conventional antigen processing and presentation pathway to activate a large fraction of the T-lymphocyte population. mdpi.commdpi.com This non-specific activation is achieved by SED physically cross-linking MHC class II molecules on an APC with the T-cell receptor (TCR) on a T-cell, specifically targeting the variable region of the TCR β-chain (Vβ). nih.govnih.gov This potent mechanism can lead to the activation of up to 20-30% of all T-cells, in stark contrast to a conventional antigen which activates less than 0.01%. nih.govnih.gov
The formation of this trimolecular complex (MHC class II-SED-TCR) triggers a cascade of intracellular signaling events within the T-cell. nih.gov
Initial Kinase Activation : The engagement of the TCR-CD3 complex by the superantigen activates Src family protein tyrosine kinases, such as Lck and Fyn. nih.gov
Downstream Phosphorylation : These initial kinases phosphorylate key downstream targets, leading to the recruitment and activation of other signaling molecules.
Signal Amplification : This signal is further amplified through various pathways, including the activation of NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells) and mTOR (mammalian target of rapamycin). nih.gov
T-Cell Proliferation : The culmination of these signaling cascades is a potent mitogenic response, resulting in massive polyclonal T-cell proliferation and differentiation. mdpi.com
This superantigen-mediated activation is further stabilized and enhanced by the interaction of co-stimulatory molecules, such as CD28 on the T-cell binding with B7 molecules on the APC. frontiersin.org The simultaneous ligation of both the TCR and co-stimulatory receptors is essential for an optimal and sustained T-cell response. nih.gov
Induction of Pro-inflammatory Cytokine Release
The widespread and non-specific activation of T-lymphocytes by Staphylococcal enterotoxin D leads directly to a massive and rapid release of pro-inflammatory cytokines, often termed a "cytokine storm". nih.govnih.gov This overwhelming cytokine release is the primary driver of the pathophysiology associated with superantigen-mediated illnesses. nih.gov
The cross-linking of MHC class II and TCR molecules stimulates both the APCs (e.g., monocytes, macrophages) and the T-cells to produce a variety of potent cytokines. nih.gov Key cytokines induced by this interaction include:
Tumor Necrosis Factor-alpha (TNF-α)
Interferon-gamma (IFN-γ)
Interleukin-1 (IL-1)
Interleukin-2 (B1167480) (IL-2)
Interleukin-6 (IL-6)
Studies using Staphylococcal enterotoxin A (SEA) as a model have demonstrated that this pro-inflammatory signal amplification is critically dependent on the intracellular signaling adaptor protein MyD88 (Myeloid differentiation primary response 88). nih.govnih.gov Mice deficient in MyD88 show reduced pro-inflammatory cytokine responses and are resistant to superantigen-induced toxic shock. nih.govnih.gov Furthermore, signaling pathways such as NF-κB and mitogen-activated protein kinase (MAPK) are known to be central in regulating the activation of the NLRP3 inflammasome and the subsequent release of mature inflammatory cytokines. mdpi.com
| Cytokine | Primary Cellular Source(s) | Key Biological Function | Reference |
|---|---|---|---|
| TNF-α | Macrophages, T-cells | Induces fever, inflammation, apoptosis | nih.gov |
| IFN-γ | T-cells, NK cells | Activates macrophages, enhances MHC expression | nih.gov |
| IL-1 | Macrophages, Monocytes | Pro-inflammatory, induces fever | nih.gov |
| IL-2 | T-cells | Promotes T-cell proliferation and differentiation | nih.govnih.gov |
| IL-6 | Macrophages, T-cells | Pro-inflammatory, acute phase response | nih.gov |
Structural Determinants of Emetic Activity
While the superantigenic properties of Staphylococcal enterotoxins are well-characterized, the precise molecular mechanisms underlying their potent emetic (vomiting-inducing) activity are less understood. nih.gov This is partly due to the lack of suitable small animal models that accurately replicate the emetic response seen in primates. nih.gov Nevertheless, research has identified several structural features of the toxins that are crucial for this biological effect.
Role of Specific Structural Features (e.g., Cystine Loop)
A key structural feature implicated in the emetic activity of many classical Staphylococcal enterotoxins, including SED, is a disulfide-bonded loop known as the cystine loop. mdpi.comoup.com This loop is formed by two cysteine residues that create a covalent disulfide bridge, stabilizing a specific region of the protein's three-dimensional structure. mdpi.comnih.gov
Studies on other enterotoxins, such as Staphylococcal enterotoxin C1 (SEC1), have provided significant insight into the role of this loop. Mutational analysis showed that replacing the two cysteine residues with alanine, which cannot form a stabilizing bond, resulted in a loss of emetic activity. mdpi.com Interestingly, substituting the cysteines with serine residues, which can form hydrogen bonds, allowed the toxin to retain its emetic function. mdpi.com This suggests that it is not the disulfide bond itself that is absolutely required, but rather the specific conformation of the loop region, which can be stabilized by either covalent disulfide bonds or non-covalent hydrogen bonds. mdpi.com The integrity of this loop is therefore considered a critical determinant for inducing emesis.
Comparative Analysis with Other Enterotoxins Regarding Emetic Potential
The emetic potential varies significantly across the large family of Staphylococcal enterotoxins and enterotoxin-like (SEl) proteins. This variation often correlates with the presence or absence of key structural features like the cystine loop.
Classical Emetic Enterotoxins : SED, along with SEA, SEB, and SEC, are considered classical enterotoxins with high emetic potency. frontiersin.orgsemanticscholar.org These toxins all possess the characteristic cystine loop structure. oup.com
Weakly or Non-Emetic Enterotoxins : In contrast, some enterotoxins, such as Staphylococcal enterotoxin I (SEI), are known to be weakly emetic or non-emetic. nih.gov Notably, SEI and some other newer SEl proteins lack the cystine loop, providing further evidence for this structure's role in emesis. mdpi.com
Newly Identified Enterotoxins : Many newly identified SEl proteins (e.g., SElK, SElL, SElM, SElN, SElO) have been tested and shown to induce emesis in primate models. However, their potency is generally lower than that of classical toxins like SEA and SEB. nih.gov
This comparative data strongly supports the hypothesis that the cystine loop is a major, though not sole, determinant of high emetic potential among Staphylococcal enterotoxins. The presence of emetic activity in some toxins lacking this loop indicates that other, as-yet-unidentified, structural epitopes also contribute to this biological function. nih.gov
| Enterotoxin | Emetic Potential | Cystine Loop Presence | Reference |
|---|---|---|---|
| SED | High | Present | frontiersin.orgoup.com |
| SEA | High | Present | nih.govtandfonline.com |
| SEB | High | Present | nih.gov |
| SEC | High | Present | mdpi.com |
| SEI | Weak / Low | Absent | nih.govmdpi.com |
| SElK, SElL, etc. | Moderate / Lower than classical | Varies | nih.gov |
Immunological Interactions of Staphylococcal Enterotoxin D
Host Immune System Response to Staphylococcal Enterotoxin D Exposure
Exposure to Staphylococcal Enterotoxin D (SED) elicits a powerful and rapid immune response characterized by extensive T-cell stimulation and the release of pro-inflammatory cytokines. mdpi.com As a superantigen, SED binds directly to MHC class II molecules on antigen-presenting cells and the Vβ region of the T-cell receptor, leading to the activation of a large fraction of the T-cell population. mdpi.commdpi.com This massive activation results in a "cytokine storm," with a significant release of inflammatory mediators that can cause severe symptoms, including food poisoning and toxic shock syndrome. nih.govmdpi.com The interaction of SED with the immune system can also disrupt the integrity of epithelial cell membranes, increasing intestinal permeability. mdpi.com
The host response to SED involves both the innate and adaptive immune systems. While the primary targets are T-cells, the subsequent cytokine release activates other immune cells, amplifying the inflammatory cascade. nih.gov The immune system can produce antibodies against SED, and elevated levels of anti-SED antibodies have been detected following infection with SED-producing Staphylococcus aureus. asm.org
Adaptive Immune Responses Elicited by Staphylococcal Enterotoxin D
Staphylococcal enterotoxin D potently stimulates the adaptive immune system, primarily through its superantigenic activity that leads to widespread T-cell activation and subsequent B-cell responses.
Staphylococcal enterotoxin D (SED) acts as a superantigen, directly binding to the Vβ region of the T-cell receptor (TCR) and MHC class II molecules on antigen-presenting cells (APCs). mdpi.com This cross-linking bypasses the conventional antigen processing and presentation pathway, leading to the polyclonal activation of a large percentage of T-cells. mdpi.com This results in robust T-cell proliferation and the release of effector cytokines. mdpi.com Both CD4+ and CD8+ T-cells with specific TCR Vβ chains can be activated by superantigens like SED. mdpi.com
The interaction between SED, MHC class II, and the TCR is crucial for T-cell activation. Studies have shown that SED can form zinc-dependent homodimers, allowing for multiple modes of MHC class II clustering, which influences the subsequent T-cell response. nih.govoup.com Optimal T-cell activation is achieved through the simultaneous ligation of the α- and β-chains of the MHC class II molecules. oup.com The massive T-cell activation induced by SED can lead to an initial clonal expansion of specific T-cell populations, which may be followed by deletion or programmed cell death of these responding T-cells. mdpi.com
| Key Aspect of T-Cell Activation | Description | References |
|---|---|---|
| Mechanism of Action | Acts as a superantigen, cross-linking TCR Vβ with MHC class II molecules. | mdpi.commdpi.com |
| Activated T-Cell Subsets | Both CD4+ and CD8+ T-cells expressing specific TCR Vβ chains. | mdpi.com |
| MHC Class II Interaction | Forms Zn2+-dependent homodimers allowing for multiple modes of MHC class II clustering. | nih.govoup.com |
| Outcome of Activation | Robust proliferation, cytokine release, and potential for subsequent clonal deletion. | mdpi.com |
Staphylococcal enterotoxin D (SED) induces T-cell-dependent polyclonal proliferation and differentiation of B-cells. nih.gov In the absence of T-cells, SED has been shown to promote the survival of B-cells that express VH4-containing Immunoglobulin M (IgM), suggesting it can act as a B-cell superantigen. nih.gov This survival mechanism appears to be related to SED's ability to counteract apoptosis initiated by the engagement of HLA-DR. nih.gov
In research models, immunization with SED has been shown to elicit the production of specific antibodies. asm.org For instance, in a study involving BALB/c mice, immunization with SED led to the generation of monoclonal antibodies specific to the toxin. cdnsciencepub.com These antibodies have been utilized for the immunopurification of SED. cdnsciencepub.com Another study demonstrated that intramammary infection with an SED-producing strain of Staphylococcus aureus in cows stimulated the production of specific anti-SED antibodies in both serum and milk, with the immunoglobulin G2 (IgG2) subclass comprising the majority of the specific serum response. asm.org
| B-Cell Response Aspect | Observation in Research Models | References |
|---|---|---|
| B-Cell Activation | Induces T-cell-dependent polyclonal proliferation and differentiation. | nih.gov |
| B-Cell Superantigen Activity | Promotes survival of VH4-expressing B-cells by countering apoptosis. | nih.gov |
| Antibody Production | Elicits specific anti-SED antibodies upon immunization or infection. | asm.orgcdnsciencepub.com |
| Antibody Isotypes | IgG2 was the predominant subclass in the serum of cows following intramammary infection. | asm.org |
Innate Immune Pathway Modulation by Staphylococcal Enterotoxin D
While Staphylococcal enterotoxin D (SED) is primarily known for its potent activation of the adaptive immune system, it also significantly modulates innate immune pathways, largely as a consequence of the initial T-cell activation.
The activation of innate immune cells by staphylococcal enterotoxins is generally an indirect effect, secondary to the activation of antigen-presenting cells (APCs) and conventional T-cells. diva-portal.orgdiva-portal.org Upon encounter with the enterotoxin, APCs produce high levels of cytokines like Interleukin-12 (IL-12). diva-portal.orgdiva-portal.org This, in turn, prompts the activation and secretion of Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ) by conventional T-cells. diva-portal.orgdiva-portal.org
This cytokine milieu, along with direct cell-to-cell contact with APCs and conventional T-cells, leads to the activation of innate-like lymphocytes such as Mucosal Associated Invariant T (MAIT) cells, γδ T-cells, and Natural Killer (NK) cells, resulting in their production of IFN-γ. diva-portal.orgdiva-portal.org The rapid stimulation of αβ T-cells by enterotoxins can orchestrate a powerful innate response, initiating the recruitment of innate cells like neutrophils, monocytes, and NK cells into tissues. nih.gov For instance, the recruitment of neutrophils and monocytes into the lungs following enterotoxin exposure has been observed. nih.gov
Staphylococcal enterotoxin D (SED) is a potent inducer of a wide range of pro-inflammatory cytokines and chemokines. mdpi.comnih.gov The massive T-cell activation triggered by SED leads to a "cytokine storm," characterized by the rapid and dramatic release of these mediators. nih.gov In human monocytic cell lines, SED has been shown to induce the gene expression of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govoup.com This induction is mediated by the dimerization of MHC class II molecules on the cell surface. nih.govoup.com
Furthermore, exposure to staphylococcal enterotoxins can lead to the secretion of various other cytokines and chemokines. For example, Staphylococcal enterotoxin B (SEB), a closely related toxin, has been shown to provoke the time-dependent secretion of CXC chemokines, including Macrophage Inflammatory Protein 2 (MIP-2) (CXCL2) and cytokine-induced neutrophil chemoattractant (KC) (CXCL1), in murine models. lu.se These chemokines are critical for the recruitment of neutrophils to the site of inflammation. lu.se The broad array of cytokines released upon enterotoxin exposure contributes significantly to the inflammatory pathology associated with staphylococcal infections. nih.gov
Immunomodulatory Effects of Staphylococcal Enterotoxin D in Pathogenesis Models
Staphylococcal enterotoxin D (SED) is a member of the staphylococcal enterotoxin (SE) family of superantigens, which are potent microbial toxins known for their ability to trigger an excessive and dysregulated immune response. While extensive research has been conducted on other members of this family, such as Staphylococcal enterotoxin A (SEA) and B (SEB), specific investigations into the immunomodulatory effects of SED in pathogenesis models have revealed both shared and distinct characteristics.
As a superantigen, SED bypasses the conventional antigen processing pathway. nih.govnih.gov It directly cross-links major histocompatibility complex (MHC) class II molecules on antigen-presenting cells with the T-cell receptor (TCR) on T-cells, leading to the polyclonal activation of a large fraction of the T-cell population. nih.gov This massive T-cell activation results in a "cytokine storm," characterized by the overproduction of pro-inflammatory cytokines, which is a hallmark of diseases such as toxic shock syndrome and staphylococcal food poisoning. nih.govnih.gov
In a bovine mastitis model, an infection with an SED-producing strain of Staphylococcus aureus demonstrated that SED is secreted in the mammary gland and stimulates the production of specific antibodies. asm.org This study also confirmed the potent mitogenic activity of SED on bovine lymphocytes, with proliferation induced at concentrations as low as 10 pg/ml. asm.org The rise in interferon-gamma (IFN-γ) production correlated with lymphocyte proliferation, highlighting a key cytokine in the response to SED. asm.org Interestingly, serum from cows obtained pre- and post-infection was able to inhibit this lymphocyte proliferation, suggesting a potential neutralizing effect of the antibody response. asm.org
However, the immunomodulatory effects of SED can differ from those of other staphylococcal enterotoxins. An early study in C57BL/6 mice investigated the in vivo effects of five serological types of SEs on the antibody response to sheep red blood cells (SRBC). nih.gov While SEA and Staphylococcal enterotoxin E (SEE) markedly suppressed the antibody response, SED, along with SEB and Staphylococcal enterotoxin C (SEC), did not show a significant suppressive effect. nih.gov This finding suggests a degree of specificity in the immunomodulatory actions of different enterotoxins.
Further highlighting its interaction with the humoral immune system, in vitro studies have shown that SED can enhance the survival of a subset of B-cells, specifically those expressing VH4. nih.gov However, the in vivo implications of this finding in pathogenesis models remain to be elucidated. nih.gov
The pathogenesis of staphylococcal infections is complex, involving a variety of virulence factors. nih.gov While SED is a potent immunomodulator, its precise role in the progression of different diseases is an area of ongoing research. Animal models, though sometimes limited by species-specific differences in susceptibility to SEs, are crucial for dissecting these mechanisms. nih.gov For instance, mice are generally less susceptible to SEs compared to humans due to lower affinity of the toxins for murine MHC class II molecules. nih.gov
The table below summarizes key findings from studies investigating the immunomodulatory effects of Staphylococcal Enterotoxin D in different models.
| Model System | Key Findings | Reference |
| Bovine Mastitis (in vivo) | SED is secreted in the mammary gland, stimulates specific antibody production, and is mitogenic for bovine lymphocytes at very low concentrations. Increased IFN-γ production was observed. | asm.org |
| C57BL/6 Mice (in vivo) | Unlike SEA and SEE, SED did not markedly suppress the antibody response to sheep red blood cells. | nih.gov |
| Human B-cells (in vitro) | SED increased the survival of VH4-expressing B-cells. | nih.gov |
Role of Staphylococcal Enterotoxin D in Bacterial Virulence
Contribution of Staphylococcal Enterotoxin D to Staphylococcus aureus Pathogenicity
Staphylococcal enterotoxin D (SED) is a potent exotoxin and a member of the superantigen family of proteins, which significantly contributes to the pathogenicity of Staphylococcus aureus. nih.govmdpi.comnih.gov Its role as a virulence factor is multifaceted, primarily stemming from its ability to elicit a powerful and dysregulated host immune response. uniprot.org This superantigenic activity allows SED to bypass the conventional antigen presentation pathway and directly cross-link major histocompatibility complex (MHC) class II molecules on antigen-presenting cells with T-cell receptors (TCRs) on T-lymphocytes. uniprot.org This interaction triggers the activation of a large population of T-cells, leading to a massive and uncontrolled release of pro-inflammatory cytokines, often referred to as a "cytokine storm." uniprot.org
This excessive inflammatory response is a key contributor to the pathogenesis of various S. aureus infections. The systemic release of cytokines can lead to severe symptoms and tissue damage, manifesting in a range of human diseases. nih.govfrontiersin.org SED has been implicated in staphylococcal food poisoning, toxic shock syndrome, pneumonia, and sepsis-related infections. nih.govfrontiersin.orgyoutube.com The toxin's resistance to heat and proteolytic enzymes allows it to remain active in contaminated food, leading to foodborne illnesses. mdpi.com Beyond its role in acute toxic syndromes, the immunomodulatory effects of SED are also thought to contribute to the development and exacerbation of chronic inflammatory and autoimmune diseases. frontiersin.org
The presence of the gene encoding SED (entD) is often located on mobile genetic elements, such as plasmids. nih.gov This facilitates its dissemination among different S. aureus strains, enhancing their pathogenic potential. The production of SED, like other virulence factors, is tightly regulated by complex bacterial systems that respond to environmental cues and bacterial cell density. nih.gov
Mechanisms by which Staphylococcal Enterotoxin D Enhances Bacterial Virulence
Staphylococcal enterotoxin D enhances the virulence of S. aureus through several interconnected mechanisms that primarily involve the manipulation of the host's immune system to the bacterium's advantage. These mechanisms lead to an increased bacterial burden during infection and a modulation of host cellular responses that can impair effective bacterial clearance.
Impact on Bacterial Burden in Infection Models
While specific data for SED is limited, studies on staphylococcal superantigens in general have demonstrated their ability to increase the bacterial load in various infection models. For instance, in a mouse model of bacteremia, the presence of superantigen-encoding plasmids in S. aureus was associated with an increased bacterial burden. This effect was linked to the superantigen-induced production of interferon-gamma (IFN-γ), which can impair the function of macrophages, key immune cells responsible for engulfing and eliminating bacteria. By crippling this aspect of the host's defense, superantigens like SED can promote the survival and proliferation of the bacteria within the host.
Experimental infections in cows have shown that an SED-producing strain of S. aureus can successfully establish intramammary infections, with the bacteria being shed over a period of weeks. nih.gov This persistence suggests that SED may contribute to the chronicity of certain S. aureus infections by interfering with the host's ability to clear the pathogen.
Modulation of Host Cellular Responses
The primary mechanism by which SED modulates host cellular responses is through its superantigenic activity. By massively activating T-cells, SED orchestrates a cascade of immunological events that can be detrimental to the host and beneficial to the bacterium.
Cytokine Dysregulation: The hallmark of SED's activity is the induction of a massive release of pro-inflammatory cytokines. In vitro studies have shown that SED can stimulate the production of key inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) from monocytic cells. researchgate.net This cytokine storm contributes to the systemic inflammatory response seen in severe staphylococcal infections and can lead to tissue damage, providing a nutrient-rich environment for bacterial growth.
Effects on Immune Cells: While SED is a potent activator of T-cells and monocytes, its direct effects on other immune cells, such as neutrophils, appear to be minimal. In vitro experiments have shown that SED does not directly impact the function of isolated neutrophils. nih.gov However, it can indirectly influence neutrophil activity through the cytokines released by T-cells and monocytes. This indirect modulation can alter the inflammatory environment and potentially impair the coordinated immune response required for effective bacterial clearance.
The modulation of host cellular responses by SED is a critical aspect of its contribution to S. aureus virulence, creating an inflammatory and dysfunctional immune state that facilitates bacterial persistence and dissemination.
Interplay of Staphylococcal Enterotoxin D with Other Staphylococcus aureus Virulence Factors
One of the notable interactions of SED is its association with antibiotic resistance mechanisms. Studies have identified a strong correlation between the presence of the entD gene and genes conferring methicillin (B1676495) and multidrug resistance. nih.gov Specifically, an interaction between SED and the superantigen-like protein 5 (SSL5) has been shown to be predictive of both methicillin-resistant S. aureus (MRSA) and multidrug-resistant S. aureus (MDRSA) phenotypes. nih.govresearchgate.net This suggests a potential co-regulatory or synergistic relationship between these virulence factors, where their combined presence provides a significant advantage to the bacterium in both evading the immune system and resisting antibiotic treatment.
The table below summarizes the interplay between SED and other S. aureus virulence factors:
| Interacting Virulence Factor | Type of Interaction | Implication for Pathogenicity |
| Superantigen-like protein 5 (SSL5) | Correlated presence and interaction | Predictive of methicillin and multidrug resistance, suggesting a synergistic role in virulence and antibiotic resistance. nih.govresearchgate.net |
| Other Staphylococcal Enterotoxins | Co-expression from mobile genetic elements | The presence of multiple enterotoxin genes on the same plasmid can lead to a more potent and broader superantigenic response, overwhelming the host immune system more effectively. |
While the direct mechanistic interplay between SED and other specific toxins like alpha-hemolysin (B1172582) or Panton-Valentine leukocidin has not been extensively detailed in the current literature, the co-expression of multiple virulence factors is a common strategy for S. aureus. The production of SED alongside cytolysins, which damage host cell membranes, and adhesins, which facilitate attachment to host tissues, likely creates a multifaceted attack on the host, contributing to the diverse range of diseases caused by this pathogen. nih.gov The regulation of SED expression is also interconnected with global regulatory systems in S. aureus, such as the accessory gene regulator (agr) system, which controls the expression of a multitude of virulence factors in a cell-density-dependent manner. nih.gov This ensures that SED is produced in concert with other toxins and enzymes at the appropriate stage of infection to maximize their collective impact.
Advanced Research Methodologies for Staphylococcal Enterotoxin D Characterization
Molecular Methodologies for sed Gene Detection
Molecular techniques offer high sensitivity and specificity for the detection of the genetic blueprint for SED, the sed gene. These methods are crucial for identifying potentially toxigenic strains of S. aureus.
Real-Time Polymerase Chain Reaction (RT-PCR) and Multiplex PCR Assays
Real-Time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a powerful tool for the detection and quantification of the sed gene. This method monitors the amplification of a targeted DNA sequence in real-time, providing a rapid and highly sensitive alternative to conventional PCR. nih.govnih.gov The use of specific probes, such as TaqMan probes, can be designed to hybridize across exon junctions of the target gene, ensuring high specificity. nih.gov This technique is well-suited for screening large numbers of samples simultaneously, making it an efficient tool for routine laboratory diagnostics. nih.gov
Multiplex PCR (M-PCR) assays are designed to detect multiple genes in a single reaction, offering a significant advantage in efficiency. nih.govnih.gov In the context of S. aureus, multiplex PCR protocols have been developed to simultaneously screen for a panel of enterotoxin genes, including sed, as well as other virulence factors and markers like methicillin (B1676495) resistance (mecA). nih.govjbums.org This approach is not only cost-effective by reducing the number of individual tests required but also provides a more comprehensive genetic profile of the bacterial isolate in a shorter timeframe. nih.govresearchgate.net The specificity and reliability of multiplex PCR have been shown to be comparable to individual PCR assays. nih.govnih.gov
| Technique | Principle | Key Advantage for sed Detection | Reference |
|---|---|---|---|
| Real-Time PCR (RT-PCR/qPCR) | Monitors DNA amplification in real-time using fluorescence. | High sensitivity and quantification of sed gene copies. | nih.govnih.gov |
| Multiplex PCR (M-PCR) | Simultaneous amplification of multiple target genes in a single reaction. | Efficient screening for sed alongside other toxin and resistance genes. | nih.govnih.govjbums.org |
Hybridization-Based Techniques (e.g., Dot Blot)
Hybridization-based techniques are foundational molecular methods that rely on the principle of complementary base pairing of nucleic acid strands. springernature.comnih.gov In these assays, a labeled nucleic acid probe with a sequence complementary to the sed gene is used to detect the presence of the gene in a sample. springernature.comyoutube.com
Dot blot hybridization is a simplified variant of these techniques. youtube.comthermofisher.com It involves immobilizing the target nucleic acid from the sample directly onto a solid support membrane, such as nitrocellulose, as a "dot". youtube.comscience.gov The membrane is then incubated with the labeled sed-specific probe. If the sed gene is present in the sample, the probe will hybridize (bind) to it. Unbound probes are washed away, and the presence of the bound, labeled probe is detected, indicating a positive result. youtube.com While it is a qualitative or semi-quantitative method, dot blot is a straightforward and effective tool for screening multiple samples for the presence of the sed gene. science.gov
Genomic Sequencing and Plasmid Profiling
Genomic sequencing provides the most comprehensive characterization of the sed gene. Advances in sequencing technologies allow for the determination of the precise nucleotide sequence of the gene, which can reveal variations that may affect toxin structure and function. nih.govmdpi.com Sequencing of the regions flanking the sed gene can also provide insights into its regulation and genetic context. nih.govmdpi.com
The gene encoding Staphylococcal enterotoxin D (sed) is frequently located on mobile genetic elements, specifically plasmids. nih.govoup.comasm.org Plasmid profiling, which involves the isolation and characterization of plasmids from S. aureus strains, is therefore a critical aspect of sed gene research. Analysis of these plasmids has revealed that sed is often found in conjunction with other enterotoxin genes, such as sej and ser. oup.comasm.org Characterizing these toxin-encoding plasmids helps in understanding the co-regulation and horizontal transfer of these virulence genes among different bacterial strains. nih.govnih.gov
Immunological Detection of Staphylococcal Enterotoxin D Protein
Immunological methods are indispensable for the direct detection of the expressed SED protein, which is the causative agent of intoxication. These assays utilize the high specificity of antibodies to bind to the enterotoxin.
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Application in Research
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological technique for detecting and quantifying proteins like SED. nih.govmdpi.com The "double-antibody sandwich" format is commonly employed for this purpose. nih.govmzfoodtest.com In this setup, a capture antibody specific to SED is immobilized on a microplate well. The sample suspected of containing the toxin is added, and if present, the SED protein binds to the capture antibody. After washing, a second, detection antibody (also specific to SED) which is conjugated to an enzyme (like horseradish peroxidase) is added. nih.govafgsci.com This detection antibody binds to a different site on the captured SED protein. Finally, a substrate is added that the enzyme converts into a detectable signal, often a color change, the intensity of which is proportional to the amount of SED present. mzfoodtest.comafgsci.com
ELISA methods are known for their high sensitivity, with the ability to detect enterotoxin levels below one nanogram per gram of a food sample. nih.gov Various commercial ELISA kits are available for the detection of staphylococcal enterotoxins, including SED, and are used extensively in research for screening bacterial cultures and other samples. nih.govgeneron-food-safety.com
| ELISA Step | Description | Purpose |
|---|---|---|
| Coating | A capture antibody specific to SED is immobilized on a microplate. | To specifically bind SED from the sample. |
| Incubation | The sample is added to the well. | SED protein, if present, binds to the capture antibody. |
| Detection | An enzyme-linked detection antibody is added. | Binds to the captured SED, forming a "sandwich". |
| Signal Generation | A substrate is added, which is converted by the enzyme. | Produces a measurable signal (e.g., color) proportional to the amount of SED. |
Reversed Passive Latex Agglutination (RPLA) Principle and Research Applications
The Reversed Passive Latex Agglutination (RPLA) assay is another immunological method used for the rapid detection of soluble antigens like staphylococcal enterotoxins. midlandsci.com The principle involves coating latex particles with antibodies specific to the enterotoxins (A, B, C, and D). midlandsci.comthermofisher.comkeyscientific.com When these antibody-coated latex particles are mixed with a sample containing SED, the toxin acts as a bridge, cross-linking the particles and causing them to agglutinate, or clump together. midlandsci.com This agglutination is visible to the naked eye and indicates a positive result. A control latex, which is not coated with antibodies, is used to rule out non-specific agglutination. keyscientific.com
RPLA is valued for its simplicity and speed, with results often available within 24 hours. nih.govcdnsciencepub.com It does not require complex equipment and can provide a semi-quantitative result by testing serial dilutions of the sample. midlandsci.comnih.govcdnsciencepub.com Commercial kits for RPLA are widely used in research for screening bacterial culture filtrates and food extracts for the presence of SED, among other staphylococcal enterotoxins. midlandsci.comthermofisher.comasm.org While generally reliable, it is considered less sensitive than ELISA. nih.gov
Advanced Immunoassay Techniques (e.g., Electrochemical Immunoassays)
Advanced immunoassay techniques are crucial for the sensitive and rapid detection of Staphylococcal enterotoxin D. Among these, electrochemical immunoassays have emerged as a powerful tool. These assays are based on the specific recognition between an antibody and the enterotoxin, coupled with an electrochemical transducer that converts the binding event into a measurable electrical signal.
In a typical electrochemical immunosensor setup, specific anti-SED antibodies are immobilized on the surface of an electrode. When a sample containing SED is introduced, the toxin binds to the antibodies, causing a change in the electrochemical properties of the electrode surface, such as impedance or current. This change is then measured and correlated to the concentration of the toxin. For instance, in studies involving the closely related Staphylococcal enterotoxin B (SEB), electrochemical immunosensors have demonstrated high sensitivity, with detection limits in the nanogram per milliliter (ng/mL) range. These methods offer advantages such as rapid analysis times, often within minutes, and the potential for miniaturization and integration into portable detection devices.
| Technique | Principle | Key Advantages |
| Electrochemical Immunoassay | Immobilized antibodies on an electrode bind to the target enterotoxin, causing a measurable change in electrical properties (e.g., impedance, current). | High sensitivity, rapid detection, potential for portability. |
Western Blot Analysis for Protein Expression Studies
Western blot analysis is a fundamental technique for identifying and quantifying the expression of Staphylococcal enterotoxin D in bacterial cultures or other biological samples. This method relies on the separation of proteins by size using gel electrophoresis, followed by their transfer to a solid support membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF).
Once transferred, the membrane is probed with a primary antibody that specifically recognizes and binds to SED. A secondary antibody, which is conjugated to an enzyme (such as horseradish peroxidase or alkaline phosphatase), is then used to bind to the primary antibody. The addition of a substrate that reacts with the enzyme produces a detectable signal, such as a chemiluminescent or colorimetric output, which appears as a band on the membrane corresponding to the molecular weight of SED. The intensity of this band can be quantified to provide a semi-quantitative measure of protein expression. Western blot analyses have been instrumental in studies investigating the regulation of the sed gene, confirming the presence of the expressed toxin in various bacterial strains and under different growth conditions. For example, studies have utilized anti-SED antiserum to confirm the expression of SED in recombinant S. aureus strains.
Structural Determination Techniques
Understanding the three-dimensional structure of Staphylococcal enterotoxin D is paramount to deciphering its mechanism of action. High-resolution structural techniques provide detailed insights into the molecular architecture of the toxin and its interactions with host cell receptors.
X-ray crystallography has been successfully employed to determine the three-dimensional structure of Staphylococcal enterotoxin D. This technique involves crystallizing the purified protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be deduced.
| Crystallographic Data for Staphylococcal Enterotoxin D nih.gov | |
| Resolution | 2.3 Å and 3.0 Å |
| Space Groups | Two different space groups determined |
| Key Structural Feature | Zn²⁺-mediated homodimerization |
| Zn²⁺ Binding Sites | A high-affinity site at the dimer interface and a second site near the domain interface |
While a specific high-resolution NMR structure for Staphylococcal enterotoxin D is not prominently available in the literature, NMR spectroscopy is a powerful complementary technique to X-ray crystallography for studying the structure and dynamics of proteins in solution. This method is particularly valuable for investigating conformational changes and flexibility that may not be apparent in a static crystal structure.
For other staphylococcal enterotoxins, NMR has been used to study their solution structures and dynamics. These studies provide insights into the flexibility of different regions of the toxins, which can be important for their binding to multiple receptors. Given the structural homology among staphylococcal enterotoxins, it is implied that NMR spectroscopy would be a valuable tool for examining the conformational landscape of SED in its monomeric and dimeric forms, as well as its interactions with binding partners in a more physiological-like environment. Such studies could reveal dynamic changes upon Zn²⁺ binding and interaction with MHC class II molecules.
Cell Culture and In Vitro Model Systems for Studying SED Activity
Cell culture and in vitro models are indispensable for investigating the cellular and molecular mechanisms of Staphylococcal enterotoxin D activity without the complexities of a whole organism. These systems allow for controlled experiments to dissect the effects of the toxin on specific cell types and pathways.
A variety of human cell lines have been utilized to study the effects of staphylococcal enterotoxins. For instance, epithelial cell lines such as HeLa (cervical cancer) and Hep-2 (laryngeal cancer), as well as immune cell lines, can be used to assess the cytotoxic and proliferative effects of SED. mdpi.com In these models, cells are exposed to purified SED, and various parameters are measured, such as cell viability, apoptosis, cell cycle progression, and the production of inflammatory cytokines. mdpi.com For example, assays measuring the release of lactate dehydrogenase (LDH) can quantify cytotoxicity, while proliferation assays can determine the mitogenic activity of the toxin on immune cells. These in vitro systems have been crucial in demonstrating the ability of staphylococcal enterotoxins to induce the production of cytokines from human monocytes. nih.gov
Animal Models for Investigating SED-Mediated Immunological and Virulence Mechanisms
Animal models are essential for studying the complex in vivo immunological and pathological consequences of Staphylococcal enterotoxin D exposure. These models allow for the investigation of the systemic effects of the toxin and the host's immune response in a whole-organism context.
Murine models are commonly used to study the effects of staphylococcal superantigens. rcsb.org Although mice are naturally less sensitive to these toxins compared to humans, the use of sensitizing agents or specific mouse strains can overcome this limitation. rcsb.org In these models, animals are administered SED, and various endpoints are monitored, including mortality, weight loss, body temperature, and the levels of systemic cytokines such as interleukin-2 (B1167480) (IL-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). These models have been instrumental in correlating the in vivo toxicity of superantigens with the massive release of inflammatory mediators, which is a hallmark of toxic shock syndrome. rcsb.org
Evolutionary Dynamics of Staphylococcal Enterotoxin D
Phylogenetic Analysis of the sed Gene and Related Enterotoxins
Phylogenetic analyses of the staphylococcal enterotoxin (SE) gene family reveal distinct evolutionary relationships and groupings. The sed gene, which encodes for enterotoxin D, consistently clusters with a specific group of enterotoxins, highlighting a shared ancestry.
Based on sequence homology, Staphylococcal enterotoxins can be broadly categorized. SED, along with SEA and SEE, share a high degree of sequence homology, typically between 70% and 90%. nih.gov This places them in a closely related subgroup, distinct from other enterotoxins like SEB and SEC, with which they share only 40-60% homology. nih.gov Further detailed phylogenetic tree constructions confirm that the protein encoded by the sed gene is part of the staphylococcal A, E, D family of enterotoxins. nih.gov
The close evolutionary relationship between SEA, SED, and SEE suggests that they likely arose from a common ancestral gene through gene duplication and subsequent divergence. nih.gov This is a common evolutionary pattern observed in bacterial toxin families, where gene duplication allows for the neofunctionalization or subfunctionalization of toxin variants.
Recent comprehensive phylogenetic analyses, incorporating a wider range of newly discovered enterotoxin and enterotoxin-like (SEl) genes, continue to refine our understanding of these relationships. These studies consistently place sed within a well-supported clade that includes sea and see, reinforcing their close evolutionary ties. asm.orgresearchgate.net
The table below summarizes the phylogenetic relationship of SED with other selected staphylococcal enterotoxins based on sequence homology.
| Enterotoxin | Phylogenetic Relationship to SED | Approximate Sequence Homology to SED |
| SEA | Closely Related | 70-90% nih.gov |
| SEE | Closely Related | 70-90% nih.gov |
| SEB | Distantly Related | 40-60% nih.gov |
| SEC | Distantly Related | 40-60% nih.gov |
| SEJ | Closely Related | Substantial sequence similarity nih.gov |
Horizontal Gene Transfer Events in sed Dissemination
Horizontal gene transfer (HGT) is a primary mechanism for the rapid dissemination of virulence factors among bacterial populations, and the sed gene is a clear example of this phenomenon. wikipedia.org Unlike genes that are stably inherited vertically, the sed gene is frequently located on mobile genetic elements (MGEs), which facilitate its transfer between different strains and even species of Staphylococcus. frontiersin.orgnih.gov
The primary MGE responsible for the dissemination of sed is a plasmid. frontiersin.org Specifically, the sed gene is often found on a 27.6 kb plasmid related to pIB485. nih.gov This plasmid localization is a key factor in the horizontal spread of SED production capability among S. aureus isolates.
A notable feature of the sed-carrying plasmid is the frequent co-localization of another enterotoxin gene, sej. nih.govscispace.com The sed and sej open reading frames are transcribed in opposite directions and are separated by an 895-nucleotide intergenic region. nih.gov PCR amplification studies have suggested that the sej determinant is likely present on all sed-encoding plasmids, indicating a strong genetic linkage and co-dissemination. nih.govscispace.com
The transfer of these plasmids occurs primarily through conjugation, a process of direct cell-to-cell contact where genetic material is passed from a donor to a recipient bacterium. youtube.comnih.gov This mechanism allows for the rapid spread of sed and sej genes through a staphylococcal population, contributing to the emergence of new enterotoxigenic strains. wikipedia.orgnih.gov The presence of sed on plasmids underscores the adaptability of S. aureus, enabling it to acquire new virulence traits and respond to selective pressures in various environments. nih.gov
The table below outlines the key mobile genetic elements and mechanisms involved in the dissemination of the sed gene.
| Mobile Genetic Element | Associated Genes | Primary Mechanism of Transfer | Significance in Dissemination |
| pIB485-related plasmid | sed, sej nih.govnih.gov | Conjugation youtube.com | Primary vehicle for the horizontal spread of SED and SEJ production capability. |
| Plasmids (general) | sed and other virulence/resistance genes frontiersin.orgnih.gov | Conjugation, Transformation, Transduction nih.gov | Facilitates rapid adaptation and acquisition of virulence factors in S. aureus. researchgate.netresearchgate.net |
Mechanisms of Gene Duplication and Loss in Enterotoxin Gene Clusters
The evolution of the staphylococcal enterotoxin family has been significantly shaped by gene duplication and loss, particularly within specific gene clusters. While the sed gene is typically located on a plasmid and not within the most well-known chromosomal enterotoxin gene cluster (egc), the principles of gene duplication and loss observed in these clusters provide a model for the evolution of new enterotoxin genes. frontiersin.orgnih.gov
The enterotoxin gene cluster (egc) is considered an "enterotoxin nursery" because it is a hotspot for the evolution of new enterotoxin genes through duplication, transposition, and mutation. frontiersin.org This cluster can harbor several se and sel genes, and its composition can vary between strains, indicating a dynamic history of gene gain and loss. asm.orgresearchgate.net Genetic rearrangements within the egc can lead to the emergence of new operon structures and variant genes. researchgate.net
Although sed is not part of the egc, the mechanisms at play within this cluster are relevant to the broader evolution of the enterotoxin gene family. Gene duplication events, which can arise from unequal crossing-over during recombination, provide the raw genetic material for evolution. One copy of the duplicated gene is free to accumulate mutations and potentially evolve a new function (neofunctionalization), while the other copy retains the original function.
Conversely, gene loss is also a significant evolutionary force. nih.gov A gene may be lost if it is no longer beneficial to the organism in a particular environment, or if its function becomes redundant. In the context of enterotoxins, the presence or absence of certain genes in different strains suggests that the enterotoxin repertoire of S. aureus is adaptable and subject to selective pressures that favor either the retention or deletion of specific toxin genes. frontiersin.org The loss of the entire egc in some monophyletic groups of S. aureus suggests that this cluster can be lost during the evolutionary history of the species. frontiersin.org
Selective Pressures and Adaptive Evolution of Staphylococcal Enterotoxin D
The evolution of Staphylococcal enterotoxin D is influenced by selective pressures that drive its adaptation. wikipedia.orgyoutube.com These pressures can arise from the host immune system, environmental conditions, and the competitive landscape with other microorganisms.
One line of evidence for adaptive evolution comes from the identification of host-specific variants among some staphylococcal enterotoxins. For example, variants of SEC have been described that are specifically associated with bovine or ovine hosts. nih.gov While a truncated variant of sed has been found in rabbit strains, which results in a premature stop codon, suggesting host-specific adaptation or loss of function. nih.govmdpi.com The existence of such variants implies that the toxins are evolving in response to the specific immune systems of their hosts. nih.gov
Furthermore, the expression of the sed gene shows significant strain-specific variation in response to environmental stressors, such as increased salt concentrations. nih.gov While NaCl stress generally leads to decreased sed expression, some strains exhibit a trend towards increased expression under the same conditions. nih.gov This variability suggests that different strains have adapted their regulatory control of sed expression to suit different environmental niches. This differential regulation indicates that selective pressures related to food production and preservation environments may be shaping the evolution of sed expression. mdpi.com
The regulation of sed expression is complex and can be influenced by global regulatory systems in S. aureus, such as agr and sarA. nih.govnih.gov However, the effect of these regulators on sed expression can also be strain-dependent, further highlighting the adaptive evolution of the regulatory networks controlling toxin production. nih.gov The interplay between the toxin and the host immune system, where the enterotoxin acts as a superantigen to manipulate the host's immune response, is a major driver of this adaptive evolution. uniprot.org
Comparative Genomics Approaches to Understanding sed Evolution
Comparative genomics provides a powerful framework for understanding the evolution of the sed gene and Staphylococcal enterotoxin D. nih.govwikipedia.org By comparing the genomes of multiple S. aureus strains, researchers can identify conserved regions, areas of divergence, and the genetic context of the sed gene, which collectively shed light on its evolutionary history. nih.govfrontiersin.org
A key insight from comparative genomics is the confirmation that the sed gene is part of the accessory genome of S. aureus, meaning it is not present in all strains. researchgate.net Its location on mobile genetic elements, such as plasmids, is a recurring observation in comparative genomic studies. frontiersin.orgnih.gov This contrasts with core genome components and highlights the role of horizontal gene transfer in its evolution. nih.gov
Comparative analyses allow for the detailed reconstruction of phylogenetic relationships between sed and other enterotoxin genes. asm.org By aligning gene sequences from numerous isolates, it is possible to trace the evolutionary path of gene duplication and divergence that led to the current diversity of the enterotoxin family. asm.orgresearchgate.net These comparisons have solidified the close evolutionary link between sed, sea, and see. nih.gov
Furthermore, comparative genomics can reveal the association of sed with other genes on the same mobile element. For instance, the consistent co-localization of sed and sej on plasmids across different S. aureus strains points to a shared evolutionary trajectory and potential functional linkage. nih.gov By examining the genomic context in a large number of strains, researchers can also identify patterns of gene gain and loss, providing clues about the selective pressures acting on the enterotoxin repertoire of the species. frontiersin.orgelifesciences.org
The table below summarizes the key contributions of comparative genomics to understanding sed evolution.
| Comparative Genomics Application | Key Findings for sed Evolution |
| Phylogenetic Reconstruction | Confirms the close evolutionary relationship between sed, sea, and see. nih.govresearchgate.net |
| Accessory Genome Analysis | Demonstrates that sed is not a core gene and is disseminated via horizontal gene transfer. researchgate.net |
| Mobile Genetic Element Identification | Identifies pIB485-related plasmids as the primary vectors for sed dissemination. nih.gov |
| Gene Co-localization Studies | Reveals the strong genetic linkage between sed and sej on the same plasmids. nih.gov |
| Analysis of Sequence Variation | Identifies variants of the sed gene, including truncated forms in specific host-associated strains. nih.gov |
Q & A
Q. How can meta-analyses reconcile disparities in SED prevalence across foodborne vs. clinical studies?
- Answer : Apply PRISMA guidelines:
- Search strategy : Include databases (PubMed, CAB Direct) and keywords ("enterotoxin D" + "food" or "clinical").
- Risk of bias : Use JBI tools to assess study quality (e.g., sample size, detection methods).
- Subgroup analysis : Stratify by sample type (food vs. human tissues) and geographic region .
Q. What validation steps are critical when developing SPR biosensors for SED detection?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
